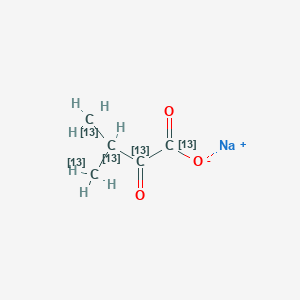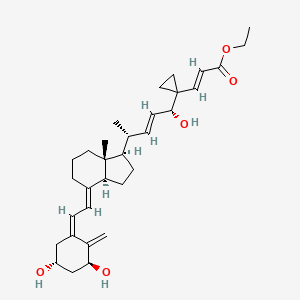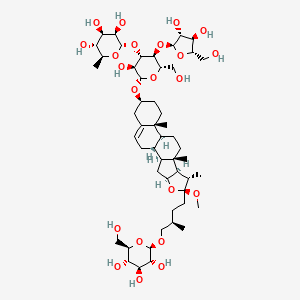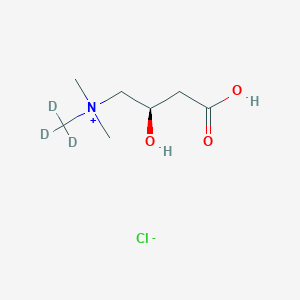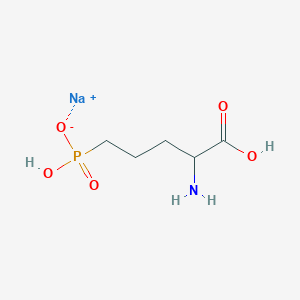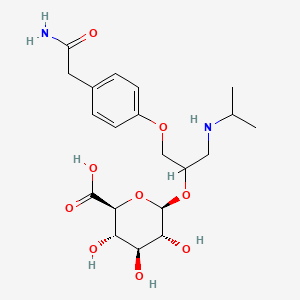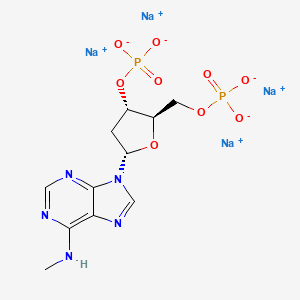
Arginino-succinic Acid Disodium Salt (>80per cent)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arginino-succinic Acid Disodium Salt is involved in arginine metabolism, a process crucial for synthesizing not only proteins but also nitric oxide, urea, polyamines, proline, glutamate, creatine, and agmatine. The metabolism of arginine is regulated by enzymes such as argininosuccinate synthase, which plays a pivotal role in the synthesis and catabolism of arginine, influencing its metabolic fates in health and disease (Wu & Morris, 1998).
Synthesis Analysis
The enzymatic synthesis of Arginino-succinic Acid involves argininosuccinate synthase, catalyzing the ATP-dependent condensation of citrulline with aspartate to yield argininosuccinate. This synthesis pathway is a cornerstone in the urea cycle, highlighting the compound's significance in nitrogen metabolism and excretion (Ratner, 1957).
Molecular Structure Analysis
X-ray crystallography studies provide insights into the molecular structure of arginino-succinic acid complexes. These studies reveal the specific interactions between arginine and succinate, demonstrating the importance of chirality and the stoichiometry of these complexes, which can influence their physical and chemical properties (Prasad & Vijayan, 2009).
Chemical Reactions and Properties
Argininosuccinic acid plays a critical role in the urea cycle, acting as a precursor for arginine synthesis. Its ability to undergo intramolecular cyclization affects its stability and reactivity, demonstrating the dynamic nature of this compound in biological systems (Mamani-Huanca et al., 2020).
Physical Properties Analysis
The physical properties of Arginino-succinic Acid Disodium Salt, such as solubility and crystalline structure, are influenced by its interaction with other molecules and the environment. These properties are critical for understanding its behavior in biological systems and its potential applications in biotechnology and medicine (Goto, Nakajima, & Hirotsu, 2002).
Chemical Properties Analysis
The chemical properties of Arginino-succinic Acid Disodium Salt, including its reactivity and stability, are essential for its role in metabolic pathways. Its involvement in the synthesis of nitric oxide and other biologically active molecules underscores the importance of understanding these properties in detail (Delage et al., 2010).
Applications De Recherche Scientifique
Biochemical Significance and Applications
Arginino-succinic Acid Disodium Salt is significant in biochemical pathways, especially in the context of arginine metabolism and its implications for health and disease. The versatility of arginine, a precursor for many compounds including nitric oxide, urea, polyamines, and proline, highlights the importance of ASA in studying and manipulating these pathways. Research has shown that enzymes like argininosuccinate synthase, which plays a critical role in arginine biosynthesis, are key in understanding conditions such as argininosuccinic aciduria and their impact on metabolic processes (Wu & Morris, 1998).
Biotechnology and Protein Research
In biotechnology, ASA's relevance is particularly notable in protein purification and formulation. Arginine, a component derived from ASA, is discovered to enhance the refolding efficiency of recombinant proteins by suppressing aggregation, making it valuable in pharmaceutical applications. This application extends to improving the production of active proteins and facilitating their purification, showcasing the critical role of ASA in biotechnological innovations (Arakawa et al., 2007).
Medical Research Applications
In medical research, the study of ASA's derivatives and related compounds has led to insights into metabolic pathways and potential therapeutic targets. For instance, the study of arginine metabolism has revealed its extensive roles beyond nitric oxide production, including in polyamine, proline, and glutamate synthesis, which are vital for cell function and health. This has implications for understanding and treating metabolic disorders and conditions characterized by altered arginine metabolism (Wu & Morris, 1998).
Moreover, the exploration of arginine's role in tumor cell metabolism and the potential for arginine-deprivation therapies in treating arginine-auxotrophic tumors highlights a promising area of cancer research. This underscores the potential of ASA-related research in developing novel cancer treatments by targeting metabolic vulnerabilities of tumor cells (Patil et al., 2016).
Safety And Hazards
Argininosuccinic acid disodium salt is not classified as a hazardous substance according to the Globally Harmonized System (GHS)3. However, it is advised to avoid inhalation of dusts, contact with skin and eyes, and ingestion3. Personal protective equipment should be used when handling this substance3.
Orientations Futures
Understanding the pathogenesis of ASA may allow for optimization of treatment4. Especially, the exon 2-deleted ASL variant may form a heterotetramer with wild type or mutant ASL, causing markedly reduced ASL activity4.
Propriétés
Numéro CAS |
918149-29-8 |
|---|---|
Nom du produit |
Arginino-succinic Acid Disodium Salt (>80per cent) |
Formule moléculaire |
C₁₀H₁₆N₄Na₂O₆ |
Poids moléculaire |
334.24 |
Synonymes |
N-[[[(4S)-4-Amino-4-carboxybutyl]amino]iminomethyl]-L-aspartic Acid Disodium Salt; _x000B_N-[(4-Amino-4-carboxybutyl)amidino]-L-aspartic Acid Disodium Salt; N(S)-[[(4-Amino-4-carboxybutyl)amino]iminomethyl]-L-Aspartic Acid Disodium Salt; Argininosuccinic A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



